4-(N,N-Dimethylamino)benzenediazonium chloride

Photoaffinity labeling Acetylcholinesterase Site-directed probe

4-(N,N-Dimethylamino)benzenediazonium chloride (CAS 100-04-9; molecular formula C₈H₁₀ClN₃; MW 183.64 g/mol) is an aromatic diazonium salt bearing a strongly electron-donating para-dimethylamino (–N(CH₃)₂) substituent. The compound is classified as a flammable solid (Flam.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 100-04-9
Cat. No. B095114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N,N-Dimethylamino)benzenediazonium chloride
CAS100-04-9
Synonyms4-dimethylaminobenzenediazonium chloride
4-dimethylaminobenzenediazonium fluoroborate
4-dimethylaminobenzenediazonium hexafluorophosphate (1-)
4-dimethylaminobenzenediazonium perchlorate
4-dimethylaminobenzenediazonium sulfite (1:1), sodium salt
4-dimethylaminobenzenediazonium trichlorozincate (1-)
4-dimethylaminobenzenediazonium, (T-4)-tetrachlorozincate (2-) (2:1)
4-N,N-dimethylaminobenzene diazonium chloride
DDFB
p-(n,N-dimethyl)aminobenzenediazonium fluoroborate
para-dimethylaminobenzene diazonium fluoroborate
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)[N+]#N.[Cl-]
InChIInChI=1S/C8H10N3.ClH/c1-11(2)8-5-3-7(10-9)4-6-8;/h3-6H,1-2H3;1H/q+1;/p-1
InChIKeyCCIAVEMREXZXAK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(N,N-Dimethylamino)benzenediazonium Chloride (CAS 100-04-9): Procurement-Relevant Chemical Identity and Baseline Properties


4-(N,N-Dimethylamino)benzenediazonium chloride (CAS 100-04-9; molecular formula C₈H₁₀ClN₃; MW 183.64 g/mol) is an aromatic diazonium salt bearing a strongly electron-donating para-dimethylamino (–N(CH₃)₂) substituent [1]. The compound is classified as a flammable solid (Flam. Sol. 1) under GHS and is structurally related to the widely used photoaffinity probe DDF (the tetrafluoroborate salt, CAS 24564-52-1) [1] [2]. Its core applications span azo dye intermediate synthesis, histochemical enzyme detection via azo-coupling, and site-specific photoaffinity labeling of cholinesterase active sites [1] [2]. The chloride counterion form is generally less thermally stable and more shock-sensitive than the corresponding tetrafluoroborate, a fact that carries direct implications for procurement, storage, and handling protocols [3].

Why Generic Diazonium Salt Substitution Fails: Non-Interchangeability of 4-(N,N-Dimethylamino)benzenediazonium Chloride with Structural Analogs


Diazonium salts are not interchangeable commodities. The para-substituent on the benzenediazonium ring fundamentally governs electrophilic reactivity, coupling rate, site selectivity on biological targets, and the spectroscopic properties of the resulting azo adducts [1]. The –N(CH₃)₂ group carries a Hammett σ⁺ value of –0.83, among the most strongly electron-donating substituents in the Hammett series, which produces a coupling-rate profile opposite to that of electron-withdrawing analogs (e.g., p-NO₂, σ⁺ = +0.79) [1] [2]. This electronic modulation directly affects reaction pH windows, azo-dye λmax, and molar absorptivity—parameters that determine detection sensitivity and compatibility in enzyme histochemistry and clinical assay workflows [1] [3]. Furthermore, the chloride counterion imposes distinct thermal stability and safety constraints relative to the tetrafluoroborate or trichlorozincate double-salt forms, meaning that simple counterion-swapped procurement without re-validation of storage and handling protocols introduces quantifiable risk .

Quantitative Differentiation Evidence for 4-(N,N-Dimethylamino)benzenediazonium Chloride: Comparator-Backed Selection Data


Cholinesterase Active-Site-Selective Labeling: Dimethylamino vs. Dibutylamino Benzenediazonium Direct Comparison

In a direct head-to-head study of two para-dialkylaminobenzenediazonium salts, the dimethylamino derivative (A) and the dibutylamino derivative (B) were evaluated as photoaffinity probes for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Protection experiments with specific ligands (edrophonium for the active site, propidium for the peripheral site) demonstrated that the dimethylamino salt A exclusively labels the hydrolytic anionic site (active site) of AChE, whereas the dibutylamino salt B labels both the active site and the peripheral anionic site [1]. This differential site selectivity was confirmed by peptide mapping via gel-permeation chromatography and HPLC after irradiation-induced covalent incorporation [1].

Photoaffinity labeling Acetylcholinesterase Site-directed probe Structural biology Cholinesterase inhibitor

Substituent-Dependent Radical Cation Stabilization: Dimethylamino vs. Five Para-Substituted Benzenediazonium Salts in Pulse Radiolysis

A pulse radiolysis study systematically compared six para-substituted benzenediazonium salts (X = COOC₂H₅, F, H, CH₃, OCH₃, and N(CH₃)₂) under identical conditions in neutral aqueous solution [1]. Among the six, only the methoxy (OCH₃) and dimethylamino (N(CH₃)₂) substituents conferred sufficient stability to the intermediate radical cation (X−C₆H₄)₂N₂•⁺ for direct spectroscopic detection. For all other substituents (COOC₂H₅, F, H, CH₃), the radical cation underwent instantaneous transformation to the OH-adduct (X−C₆H₄)₂N₂OH• and could not be observed [1]. This finding demonstrates that the dimethylamino group uniquely alters the reduction cascade of the diazonium salt relative to the unsubstituted, halogen-, alkyl-, and ester-substituted analogs [1]. Rate constants for the attack of aryl radicals on parent diazonium salts fell in the range (0.13–5.9) × 10⁷ M⁻¹ s⁻¹, with reactivity increasing as electron-donating power of the substituent increased [1].

Pulse radiolysis Radical cation stability Substituent effect Electron transfer Diazonium reduction

pH-Dependent Coupling Selectivity in Clinical Bilirubin Determination: Electron-Donating Substituent Effect Across 15 Diazonium Salts

A comparative study of 15 different diazonium salts for serum bilirubin determination revealed that the selectivity for non-conjugated vs. total bilirubin is governed by two factors: the pH of the reaction mixture and the nature and position of substituents on the benzene ring [1]. Introduction of electron-pushing (electron-donating) groups such as the o-methyl group of Fast Red TR changes the reactivity of the diazonium cation toward bilirubin such that the co-reaction of the conjugated bilirubin fraction becomes negligible at pH values between 2 and 5 [1]. After neutralization to pH 7, total bilirubin can then be determined [1]. This pH-gated selectivity is a direct consequence of the electron-donating substituent effect on diazonium electrophilicity, and the strongly electron-donating –N(CH₃)₂ group (σ⁺ = –0.83) of 4-(N,N-dimethylamino)benzenediazonium chloride is predicted to produce an even more pronounced pH-selectivity window than the o-methyl analog tested [1] [2].

Bilirubin assay Clinical chemistry Diazonium coupling selectivity pH-dependent reactivity Diagnostic reagent

Coupling-Rate Modulation by Substituent: Hammett σ⁺ Correlation for Benzenediazonium Ions with Naphthol-Based Couplers

Kinetic studies of azo coupling reactions between para-substituted benzenediazonium ions and naphthol-based couplers demonstrate that the coupling rate is governed by the σ⁺ substituent constant of the para group on the diazonium ring [1] [2]. Specifically, Goodman (1980) showed that σ⁺-constants give a better correlation than standard Hammett σ-constants for the rate coefficients of arenediazonium cations reacting with sodium 2,3-dihydroxynaphthalene-6-sulphonate [1]. Zollinger (1952) reported coupling rates of 11 substituted benzenediazonium ions with 2,6-naphthylaminesulphonic acid and 2,6-naphtholsulphonic acid under identical conditions (ionic strength = 0.25; 20.0 °C) and demonstrated systematic variation with substituent electronic character [2]. A separate kinetic study of p-substituted benzenediazonium salts with 1-naphthol confirmed that the catalytic effect of bases on coupling decreases as the p-substituent becomes more electronegative, in the order OCH₃ < CH₃ < H < Cl < NO₂ [3]. With σ⁺ = –0.83, the –N(CH₃)₂ substituent sits at the extreme electron-donating end of this reactivity spectrum, producing the slowest coupling rates with naphthol-based couplers (among common substituents) and the greatest sensitivity to base catalysis [3].

Azo coupling kinetics Hammett correlation Structure-reactivity relationship Diazo reprography Electrophilic aromatic substitution

Counterion-Dependent Thermal Stability and Safety: Chloride Salt vs. Tetrafluoroborate Salt of 4-(Dimethylamino)benzenediazonium

The thermal stability and safety profile of arenediazonium salts are highly sensitive to the counterion [1]. Aryl diazonium chlorides are generally unstable above 0 °C and may be dangerously explosive in the solid state, whereas the corresponding tetrafluoroborate salts are described as shock-insensitive and can be safely handled on the bench [1] [2]. The chloride salt of benzenediazonium decomposes with a reaction enthalpy of approximately –160 to –180 kJ/mol associated with the diazo functional group . For 4-(N,N-dimethylamino)benzenediazonium chloride specifically, GHS classification data from the ECHA C&L Inventory assigns Flam. Sol. 1 (100%), indicating the highest flammability hazard category for solids [3]. In contrast, the tetrafluoroborate form (CAS 24564-52-1, DDF) has been routinely isolated, stored, and used as a photoaffinity probe in numerous published biochemical studies without reported handling incidents [4]. The chloride salt form is classified under UN 2811 (toxic solids) and UN transport class 6.1 for related azo compounds [3]. Users procuring the chloride salt must implement cold-chain storage (recommended 0–5 °C) and shock-sensitive handling protocols that are not required for the tetrafluoroborate form [1] .

Diazonium salt stability Counterion effect Safety hazard classification Procurement specification Storage and handling

Optimal Application Scenarios for 4-(N,N-Dimethylamino)benzenediazonium Chloride Based on Verified Differentiation Evidence


Site-Directed Photoaffinity Labeling of Acetylcholinesterase Active Sites Without Peripheral Site Contamination

Researchers investigating the quaternary ammonium binding site of AChE should select the 4-(dimethylamino)benzenediazonium cation (as either chloride or tetrafluoroborate salt) over the dibutylamino analog when exclusive labeling of the hydrolytic anionic (active) site is required. As demonstrated by Ehret-Sabatier et al. (1992), the dimethylamino salt A labels only the active site, whereas the bulkier dibutylamino salt B co-labels the peripheral anionic site, introducing confounding signals in peptide mapping and functional studies [1]. Users should note that the tetrafluoroborate salt (DDF, CAS 24564-52-1) is preferred for routine biochemical work due to superior bench stability, but the chloride salt may be advantageous when the chloride counterion is required for subsequent synthetic transformations or when solubility in specific reaction media is a determining factor.

Tunable-Kinetics Azo-Coupling Reagent for Low-Background Enzyme Histochemistry

For histochemical detection of alkaline phosphatase or other hydrolases where low non-specific background staining is critical, the 4-(N,N-dimethylamino)benzenediazonium cation offers the slowest coupling kinetics among common para-substituted benzenediazonium salts due to its strongly electron-donating –N(CH₃)₂ group (σ⁺ = –0.83) [2] [3]. The slower coupling rate, combined with the greatest sensitivity to base catalysis (as established in the Hammett-correlated kinetic studies of Zollinger and Kaválek et al.), permits finer temporal control over azo-dye precipitation at the site of enzyme activity, reducing diffusion-related signal spread that can compromise localization sharpness [2] [3]. This property is especially relevant for high-resolution localization of enzyme activity in tissues with abundant endogenous enzyme expression.

Radical-Mediated Surface Functionalization Requiring Stabilized Radical Cation Intermediates

For electrochemical or photochemical surface grafting applications involving reductive generation of aryl radicals from diazonium salts, the 4-(N,N-dimethylamino)benzenediazonium cation provides a unique advantage: its radical cation intermediate (X−C₆H₄)₂N₂•⁺ is sufficiently stabilized for direct spectroscopic detection and controlled downstream reactivity, unlike the radical cations from unsubstituted, halogen-, alkyl-, or ester-substituted analogs, which undergo instantaneous transformation to OH-adducts [4]. This stabilization can be exploited for applications requiring longer-lived intermediates, such as controlled polymer grafting density, molecular electronic junction fabrication, or covalent modification of carbon nanomaterials where intermediate lifetime directly impacts functionalization uniformity [4].

pH-Gated Diagnostic Reagent Development Leveraging Electron-Donating Substituent Selectivity

Clinical chemistry and in vitro diagnostics developers designing azo-coupling-based detection systems can exploit the strong electron-donating character of the –N(CH₃)₂ substituent to engineer pH-gated selectivity windows. As shown by Hoffmann et al. (1985) for the o-methyl-substituted analog, electron-donating groups suppress the co-reaction of conjugated analytes at acidic pH while enabling total analyte determination after neutralization [5]. The –N(CH₃)₂ group (σ⁺ = –0.83) is predicted to produce a wider and more robust selectivity window than the o-methyl group (σ⁺ ≈ –0.31 for p-methyl), making this diazonium salt a rational choice for developing differential diagnostic assays requiring pH-switchable analyte discrimination [5] [6].

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